molecular formula C12H11NO3 B1311647 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one CAS No. 620592-44-1

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Cat. No.: B1311647
CAS No.: 620592-44-1
M. Wt: 217.22 g/mol
InChI Key: IZLJNKUQAFQERG-UHFFFAOYSA-N
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Description

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is an organic compound with a complex polycyclic structure It features a nitro group attached to a tetrahydroindacenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted benzene derivative, followed by nitration and subsequent reduction steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indacenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

    Substitution: Various substituted indacenone derivatives depending on the reagents used.

Scientific Research Applications

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one: shares structural similarities with other nitro-substituted polycyclic compounds, such as nitroindanes and nitronaphthalenes.

Uniqueness

  • The unique combination of the tetrahydroindacenone core and the nitro group imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLJNKUQAFQERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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